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N,n-diisopropylamine hydrobromide -

N,n-diisopropylamine hydrobromide

Catalog Number: EVT-8270881
CAS Number:
Molecular Formula: C6H16BrN
Molecular Weight: 182.10 g/mol
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Product Introduction

Synthetic Methodologies of N,N-Diisopropylamine Hydrobromide

Historical Evolution of Synthetic Routes

The synthesis of N,N-diisopropylamine hydrobromide has undergone significant methodological evolution since the early 20th century, reflecting broader advances in amine chemistry. Initial industrial-scale production relied on classical alkylation methods utilizing isopropyl bromide and ammonia under high-temperature, high-pressure conditions. This approach, while conceptually straightforward, suffered from poor regioselectivity, generating complex mixtures of primary, secondary, and tertiary amines alongside quaternary ammonium salts that necessitated costly separation protocols [6]. The stoichiometric challenges and low yields (typically 30-45% for the secondary amine) rendered this approach economically inefficient for large-scale production [8].

A transformative advancement emerged with the development of catalytic reductive amination technologies. Löffler's pioneering work (1910) demonstrated that acetone could undergo reductive amination with ammonia using hydrogenation catalysts, providing a more direct pathway to secondary amines. This foundational research was later optimized for diisopropylamine synthesis using modified copper oxide catalysts (particularly copper chromite) under elevated hydrogen pressure (Equation 1):

NH₃ + 2 (CH₃)₂CO + 2 H₂ → (iPr)₂NH + 2 H₂O

This gas-phase continuous process offered substantially improved selectivity (>85%) and yields (70-75%), establishing it as the dominant industrial method through the mid-20th century [8] [10]. The catalytic system was further refined to enhance longevity and reduce sintering through silica or alumina supports, with later variants incorporating palladium or ruthenium dopants to improve low-temperature activity [8].

The late 20th century witnessed innovations in salt-forming strategies to isolate the hydrobromide directly. A significant development was disclosed in Chinese Patent CN102875385A, utilizing paraldehyde (a cyclic trimer of acetaldehyde) as an acetylene equivalent. This route involves acid-catalyzed decomposition of paraldehyde to acetaldehyde, followed by condensation with diisopropylamine under reductive conditions and subsequent hydrobromide crystallization (Equation 2):

(CH₃CHO)₃ + (iPr)₂NH + H₂ → iPr₂NCH₂CH₃ + H₂O

iPr₂NCH₂CH₃ + HBr → iPr₂N⁺H₂CH₂CH₃ Br⁻

This method provided excellent atom economy and circumvented the high-pressure equipment requirements of catalytic methods [2]. Contemporary approaches increasingly leverage continuous flow reactors with immobilized catalysts and in-line salt crystallization, enhancing throughput and reducing solvent waste [9].

Table 1: Historical Development of N,N-Diisopropylamine Hydrobromide Synthesis

Time PeriodDominant MethodKey Reagents/CatalystsTypical YieldMajor Limitations
1900-1940Direct AlkylationiPrBr, NH₃30-45%Poor selectivity, quaternary salt formation
1940-1980Catalytic Reductive AminationCuO/Cr₂O₃, H₂ (200-300°C)70-75%Catalyst deactivation, high-pressure operations
1980-PresentParaldehyde RouteH₂SO₄, NaBH₃CN, HBr85-90%Moisture sensitivity, solvent recovery
2010-PresentFlow Chemistry ApproachesHeterogeneous Pd/C, microreactors>90%Capital-intensive equipment required

Comparative Analysis of Alkylation vs. Reductive Amination Strategies

The competing methodologies for N,N-diisopropylamine synthesis exhibit fundamental differences in mechanism, selectivity, and operational requirements, directly impacting hydrobromide salt production efficiency.

Direct Alkylation follows an Sₙ2 nucleophilic substitution mechanism where diisopropylamine attacks an alkyl halide (typically ethyl bromide or isopropyl bromide). This process is plagued by polyalkylation cascades due to the diminished nucleophilicity difference between primary and secondary amines versus tertiary amines. Consequently, tertiary amine byproducts (triethylamine or triisopropylamine) typically constitute 30-50% of the product mixture even under carefully controlled stoichiometry. Purification becomes particularly challenging for the hydrobromide salt due to similar solubility profiles, often requiring multiple recrystallizations that reduce overall yield to <40% [6] [8].

Reductive Amination employs a two-step sequence that avoids these selectivity issues. Diisopropylamine first condenses with carbonyl compounds (acetone or acetaldehyde) to form an enamine or iminium ion intermediate. This is subsequently reduced to the tertiary amine. The critical advantage lies in the irreversibility of the reduction step and the absence of competing nucleophiles, virtually eliminating polyalkylation. Sodium cyanoborohydride (NaBH₃CN) has emerged as the superior reductant over NaBH₄ due to its selective reduction of iminium ions over carbonyl groups at mildly acidic pH (4-5), enabling near-quantitative conversion of the imine intermediate (Equation 3):

(CH₃)₂C=O + (iPr)₂NH → (iPr)₂N=C(CH₃)₂⁺ H⁺(iPr)₂N=C(CH₃)₂⁺ + NaBH₃CN → (iPr)₂NCH(CH₃)₂

The kinetic preference arises from protonated imines (iminium ions) being more electrophilic than neutral carbonyls, allowing selective reduction at 0-25°C. This chemoselectivity is unattainable with classical alkylation [1]. For hydrobromide production, the amine product is simply treated with concentrated HBr in ether or ethanol, precipitating the crystalline salt in >95% purity after a single recrystallization [3].

Table 2: Performance Comparison of Alkylation vs. Reductive Amination

ParameterDirect AlkylationReductive Amination
Reaction MechanismSₙ2 Nucleophilic SubstitutionCondensation + Hydride Reduction
Key ByproductsQuaternary ammonium salts, primary aminesAlcohols (from carbonyl reduction)
Typical Impurity Levels25-40% tertiary amine<5% isopropanol
Temperature Range80-150°C0-40°C
Hydrobromide Purity85-90% after crystallization>99% after single crystallization
Atom EconomyLow (stoichiometric halide waste)High (HBr incorporation only at salt formation)

The paraldehyde-acetaldehyde reductive amination method patented in CN102875385A exemplifies modern optimization. Paraldehyde serves as a stable acetaldehyde source, decomposing under acidic catalysis (H₂SO₄) to generate the carbonyl reactant in situ. Subsequent condensation with diisopropylamine forms an iminium intermediate reduced by sodium cyanoborohydride or sodium triacetoxyborohydride. This route achieves 88-92% isolated yield of the amine precursor with tertiary amine contamination below 3%, enabling subsequent highly pure hydrobromide crystallization [2].

Solvent and Catalyst Optimization in Large-Scale Synthesis

Solvent selection critically influences reaction kinetics, product isolation, and catalyst performance in N,N-diisopropylamine hydrobromide manufacturing. Protic solvents significantly outperform aprotic media due to their ability to stabilize ionic intermediates and facilitate acid catalysis.

Methanol has emerged as the optimal solvent for reductive amination routes, balancing several key functions:

  • Iminium Ion Solvation: Methanol's polarity (ε=33) and hydrogen-bonding capacity stabilize protonated intermediates, accelerating imine formation.
  • Acid Compatibility: Enables homogeneous Brønsted acid catalysis without precipitating salts.
  • Reductant Compatibility: Sodium cyanoborohydride exhibits adequate stability and solubility (up to 1.5M) in methanol at 0-25°C.
  • Crystallization Medium: Subsequent hydrobromide salt precipitation occurs directly upon HBr addition due to low solubility (<0.5 g/L at 20°C) [2] [9].

For the paraldehyde route described in CN102875385A, solvent optimization studies demonstrated that methanol provided 92% amine yield versus 78% in tetrahydrofuran and 65% in dichloromethane under identical conditions. The presence of 5-10% water further enhanced yields by suppressing aldol condensation of acetaldehyde while maintaining reductant activity. After reduction, solvent exchange to diethyl ether or methyl tert-butyl ether prior to HBr addition facilitates high-purity hydrobromide crystallization with residual solvent levels below 50 ppm [9].

Catalyst innovations have focused on heterogeneous systems for continuous processing. Copper chromite (Cu₂Cr₂O₅) remains widely used in gas-phase reductive amination but suffers from chromium toxicity and sintering above 200°C. Improved catalysts include:

  • Pd-doped Zinc Oxide: 5% Pd/ZnO reduces operating temperatures to 120-150°C while maintaining >90% selectivity at 98% acetone conversion. Zinc oxide promotes carbonyl activation while palladium dissociates H₂.
  • Ruthenium Nanoclusters on Nitrogen-Doped Carbon: Exhibits 8-fold greater turnover frequency than copper chromite in liquid-phase acetone amination due to enhanced imine adsorption at nitrogen defect sites.
  • Acid-Modified Zeolites (H-BEA, H-FAU): Employed in paraldehyde decomposition to acetaldehyde, providing >99% conversion at 80°C with negligible dehydration to crotonaldehyde. Acid site density optimization (0.5-1.0 mmol/g) prevents diisopropylamine hydrobromide degradation during salt formation [2] [8].

Large-scale operations employ tandem fixed-bed reactors where acetone and ammonia first form the imine over acidic zeolites, followed by hydrogenation over Pd/ZnO. This configuration achieves 98% combined yield with catalyst lifetimes exceeding 12 months. The amine stream is then absorbed in methanol and treated with anhydrous HBr gas to precipitate hydrobromide crystals of pharmaceutical grade [9].

Role of Acidic Catalysts in Reaction Efficiency

Acidic catalysts serve indispensable functions throughout N,N-diisopropylamine hydrobromide synthesis, influencing reaction rates, equilibrium positions, and intermediate stability. Their action mechanisms vary significantly between synthetic routes.

In reductive amination pathways, Brønsted acids (H₂SO₄, p-TsOH, H₃PO₄) catalyze the critical dehydration step in imine/enamine formation. Under mildly acidic conditions (pH 4-5), carbonyl protonation occurs, increasing electrophilicity toward amine nucleophiles. The resulting hemiaminal dehydrates via an E2 mechanism where the conjugate base acts as proton acceptor (Figure 1):

R₂C=O + H⁺ ⇌ R₂C⁺-OHR₂C⁺-OH + R'₂NH → R₂C(OH)NR'₂ + H⁺R₂C(OH)NR'₂ → R₂C=NR'₂ + H₂O (acid-catalyzed)

This pH range represents a crucial compromise: excessive acidity (pH<3) protonates the amine (pKₐ of diisopropylamine conjugate acid = 10.9), rendering it non-nucleophilic, while insufficient acidity (pH>6) slows dehydration. Sulfuric acid (0.5-2.0 mol%) provides optimal catalysis in methanol, enabling complete imine formation within 30 minutes at 25°C [1].

The patented paraldehyde route employs dual acid catalysis. Concentrated H₂SO₄ (2-5 wt%) first cleaves paraldehyde to acetaldehyde via a ring-opening mechanism involving oxocarbenium ion intermediates. The same acidic medium subsequently catalyzes iminium ion formation from liberated acetaldehyde and diisopropylamine. Kinetic studies reveal the decomposition step as rate-limiting, with an activation energy of 85 kJ/mol versus 55 kJ/mol for iminium formation. This necessitates precise temperature control at 22-28°C to maximize acetaldehyde concentration while minimizing aldol side reactions [2].

For hydrobromide crystallization, stoichiometric HBr generates the salt, but catalytic acids influence crystal morphology and purity. Trace acetic acid (0.1-0.5%) modifies crystal growth habits, yielding larger, lower-surface-area crystals that retain less mother liquor impurities. This is particularly critical in the paraldehyde route where residual borohydride reduction byproducts (sodium salts) can incorporate into the hydrobromide lattice. Controlled addition of HBr gas into chilled amine solutions (-10 to 0°C) produces the narrow particle size distribution (D₉₀/D₁₀ < 5) required for pharmaceutical applications [3] [9].

Lewis acids (ZnCl₂, AlCl₃) offer complementary benefits in solvent-free systems. Zinc chloride coordinates with carbonyl oxygen, enhancing electrophilicity without protonating the amine. This enables efficient imine formation even with sterically hindered amines like diisopropylamine. However, Lewis acids complicate hydrobromide isolation due to insoluble halide salt contamination, limiting their utility to specialized applications requiring ultralow water content [1].

Properties

Product Name

N,n-diisopropylamine hydrobromide

IUPAC Name

di(propan-2-yl)azanium;bromide

Molecular Formula

C6H16BrN

Molecular Weight

182.10 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H

InChI Key

KIJXMUOJNZXYHU-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]C(C)C.[Br-]

Canonical SMILES

CC(C)[NH2+]C(C)C.[Br-]

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